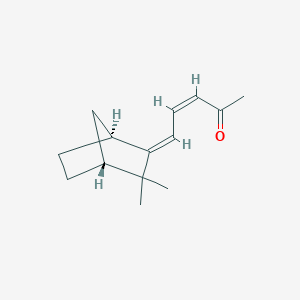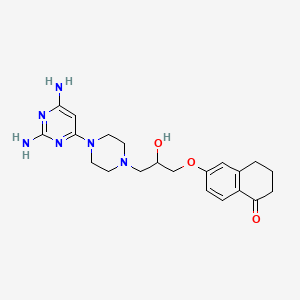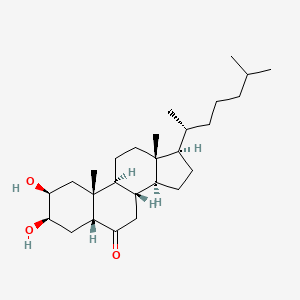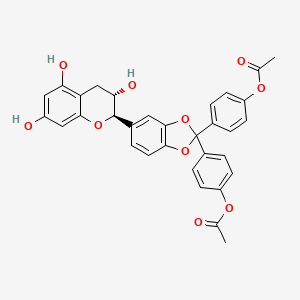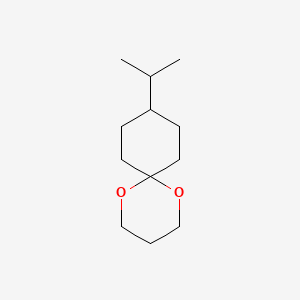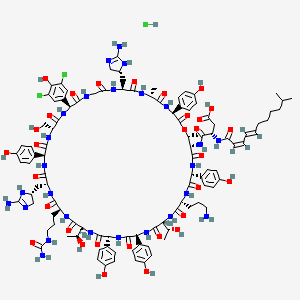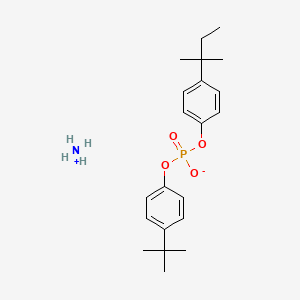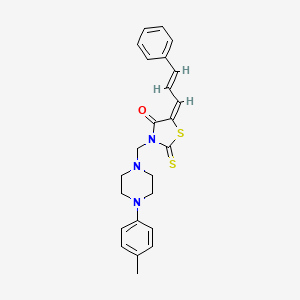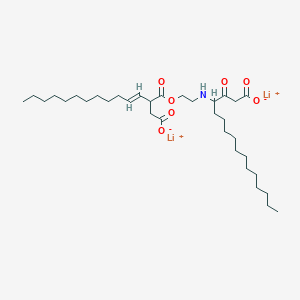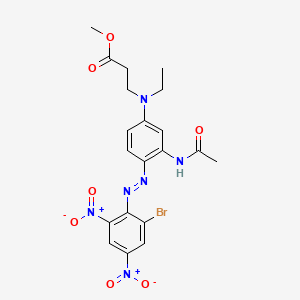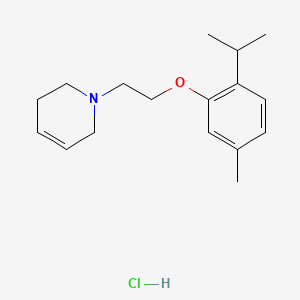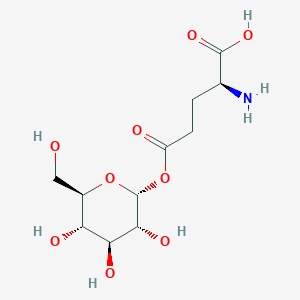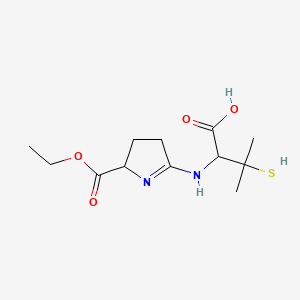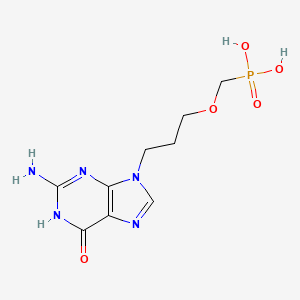
Phosphonic acid, ((3-(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)propoxy)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMOPrG is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMOPrG typically involves a series of well-defined chemical reactions. The initial step often includes the preparation of precursor compounds, which are then subjected to specific reaction conditions to form PMOPrG. Common synthetic routes may involve the use of catalysts, solvents, and controlled temperature and pressure conditions to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of PMOPrG is scaled up using optimized methods that ensure high yield and purity. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques. The industrial production process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
PMOPrG undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions
Common reagents used in the reactions involving PMOPrG include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate, while reduction reactions might involve hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from the reactions of PMOPrG depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives of PMOPrG, while substitution reactions can result in the formation of various substituted compounds with different functional groups.
Scientific Research Applications
PMOPrG has a wide range of scientific research applications across multiple fields:
Chemistry: In chemistry, PMOPrG is used as a building block for synthesizing more complex molecules. Its unique reactivity makes it valuable for developing new chemical reactions and materials.
Biology: In biological research, PMOPrG is studied for its potential as a biochemical probe. It can be used to investigate cellular processes and molecular interactions.
Medicine: PMOPrG shows promise in medicinal chemistry for developing new therapeutic agents. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, PMOPrG is used in the production of advanced materials, such as polymers and coatings. Its chemical properties contribute to the development of high-performance materials with specific characteristics.
Mechanism of Action
The mechanism of action of PMOPrG involves its interaction with specific molecular targets and pathways. At the molecular level, PMOPrG can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which PMOPrG is used.
Properties
CAS No. |
117086-99-4 |
|---|---|
Molecular Formula |
C9H14N5O5P |
Molecular Weight |
303.21 g/mol |
IUPAC Name |
3-(2-amino-6-oxo-1H-purin-9-yl)propoxymethylphosphonic acid |
InChI |
InChI=1S/C9H14N5O5P/c10-9-12-7-6(8(15)13-9)11-4-14(7)2-1-3-19-5-20(16,17)18/h4H,1-3,5H2,(H2,16,17,18)(H3,10,12,13,15) |
InChI Key |
WYMKPVYTVNNZNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1CCCOCP(=O)(O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


